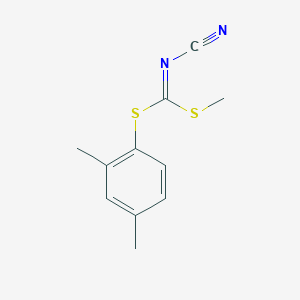

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate

Description

Introduction to Thiocarbonylthio Compounds in Contemporary Polymer Science

Thiocarbonylthio compounds, characterized by their R–S–C(=S)–S–R' backbone, serve as critical mediators in reversible deactivation radical polymerization (RDRP). Their ability to stabilize propagating radicals while enabling chain transfer equilibria has made them indispensable for synthesizing polymers with predefined molecular weights, narrow dispersities, and complex architectures.

Historical Evolution of Reversible Deactivation Radical Polymerization Techniques

The development of RDRP methods began with nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), which relied on persistent radical effects or transition-metal catalysts to suppress termination. However, limitations in monomer compatibility and purification challenges prompted the emergence of RAFT polymerization in the late 1990s. Unlike NMP or ATRP, RAFT employs thiocarbonylthio CTAs to regulate chain growth through degenerative transfer mechanisms, eliminating the need for metal catalysts.

Early RAFT systems utilized trithiocarbonates and dithioesters, but their sensitivity to light and oxygen limited reproducibility. Advances in CTA design introduced derivatives like cyanocarbonimido-dithioates, which improved stability and control over acrylate and methacrylate polymerizations. The structural modularity of these compounds allowed tunable reactivity, enabling applications ranging from block copolymer synthesis to surface-functionalized materials.

Role of Cyanocarbonimido-Dithioate Derivatives in Controlled/Living Polymerization

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate exemplifies the tailored design of modern CTAs. Its structure integrates three functional components:

- Cyanocarbonimido group : Enhances electron-withdrawing capacity, stabilizing the intermediate radical during chain transfer.

- 2,4-Dimethylphenyl substituent : Improves solubility in organic monomers while sterically shielding the thiocarbonylthio group from side reactions.

- Methyl terminal group : Serves as a leaving group during initiation, generating a primary radical to propagate polymerization.

Mechanism in RAFT Polymerization

The compound operates through a four-step cycle:

- Initiation : Photolysis or thermal cleavage generates a methyl radical, which adds to a monomer (e.g., methyl methacrylate).

- Chain transfer : The propagating macro-radical reacts with the CTA’s thiocarbonylthio group, releasing a thiyl radical and forming a dormant polymer chain.

- Re-initiation : The thiyl radical abstracts a hydrogen atom, regenerating the active species.

- Termination : Controlled chain growth continues until monomer depletion, preserving end-group fidelity.

Table 1: Comparison of Thiocarbonylthio CTAs in RAFT Polymerization

| CTA Type | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Monomer Compatibility |

|---|---|---|---|

| Trithiocarbonate | 430–445 | 8,000–20,000 | Styrene, acrylates |

| Dithiobenzoate | 500 | 10,000–15,000 | Methacrylates |

| Cyanocarbonimido-dithioate | 350–370 | 5,000–12,000 | Acrylates, styrene |

The electron-deficient cyanocarbonimido group in this compound shifts its absorption to lower wavelengths (λₘₐₓ ~350–370 nm), enabling visible-light-mediated polymerizations without UV photodegradation. This property aligns with trends toward sustainable photopolymerization systems, as demonstrated in recent photoinduced electron/energy transfer (PET)-RAFT applications.

Applications in Advanced Polymer Architectures

- Block copolymers : Sequential monomer addition yields well-defined amphiphilic structures for drug delivery.

- Star polymers : Crosslinking CTAs produce multi-arm architectures with tunable thermal properties.

- Surface grafting : Immobilized CTAs enable controlled growth of polymer brushes on nanoparticles.

Properties

Molecular Formula |

C11H12N2S2 |

|---|---|

Molecular Weight |

236.4 g/mol |

IUPAC Name |

[(2,4-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |

InChI |

InChI=1S/C11H12N2S2/c1-8-4-5-10(9(2)6-8)15-11(14-3)13-7-12/h4-6H,1-3H3 |

InChI Key |

YCGPHRNNCKWSTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(=NC#N)SC)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound's molecular formula can be represented as:

- Molecular formula: C11H11N2S2O (approximate, based on structure)

- Structural features: Contains a 2,4-dimethylphenyl group attached to a cyanocarbonimido-dithioate moiety.

- Molecular structure notation:

CC(C)c1ccc(C)cc1C(=N\C(=O)\N=C(S)S)(indicative of the aromatic ring with methyl substituents and the cyanocarbonimido-dithioate functional group).

Preparation Methods

General Synthetic Route

The synthesis of methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate typically involves the reaction of 2,4-dimethylphenyl isocyanate with a suitable dithiocarbamate or related sulfur-containing reagents. The key step is the formation of the cyanocarbonimido-dithioate moiety through nucleophilic substitution and rearrangement reactions involving sulfur and nitrogen atoms.

Detailed Preparation Procedures

Reaction of 2,4-Dimethylphenyl Isocyanate with Dithiocarbamate

- Starting materials: 2,4-dimethylphenyl isocyanate and methyl dithiocarbamate or related derivatives.

- Solvent: Typically organic solvents such as ethanol or N,N-dimethylformamide (DMF) are used.

- Conditions: Reflux or heating at elevated temperatures (e.g., 100°C) for several hours (2–5 h).

- Work-up: After reaction completion, the mixture is cooled, precipitated crystals are filtered, washed, and dried under vacuum.

This method yields this compound with moderate to high purity and yield.

Alternative Method Using Dimethyl N-Cyanoiminodithiocarbonate Ester

- Reagents: Dimethyl N-cyanoiminodithiocarbonate ester reacts with 2,4-dimethylphenyl amines or thiol derivatives.

- Conditions: The reaction is conducted in aqueous or organic media, often with pH adjustment using hydrochloric acid or sodium hydroxide.

- Temperature: Typically between 0°C and 40°C with aging times of 2 to 3 hours.

- Isolation: Precipitation of the product followed by vacuum drying.

This approach is adapted from procedures used for related cyanocarbonimido-dithioate compounds and offers good control over purity and yield.

Representative Experimental Data

Reaction Mechanism Insights

The formation of this compound involves:

- Nucleophilic attack of the sulfur atom(s) on the electrophilic carbon of the isocyanate or cyanocarbonimidate ester.

- Rearrangement to form the cyanocarbonimido-dithioate group.

- The presence of methyl groups on the phenyl ring influences the electronic environment, affecting reaction kinetics and product stability.

pH adjustment during synthesis plays a crucial role in controlling the reaction pathway and product crystallization, as evidenced by variations in yield and purity.

Research Findings and Optimization

- Yield optimization: Maintaining reaction temperature below 40°C and careful pH adjustment (around 3.9 to 9.2) significantly improves yield and purity.

- Purification: Vacuum drying at 80°C under reduced pressure (~6.7 x 10^-4 MPa) for 5 hours effectively removes solvents and impurities.

- Solvent effects: Ethanol and DMF are preferred solvents due to good solubility and reaction facilitation.

- Reaction time: 2–3 hours is generally sufficient for completion; longer reflux may reduce yield due to side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|---|---|

| Isocyanate + Dithiocarbamate | 2,4-Dimethylphenyl isocyanate + methyl dithiocarbamate | Ethanol | 78 (reflux) | 3 | 67.1 | ~100 | Standard reflux method |

| Cyanocarbonimidate Ester Reaction | Dimethyl N-cyanoiminodithiocarbonate + amine/thiol | Water (pH adjusted) | 0–40 | 2 | 81.6 | 95.2 | pH critical, mild heating |

| Reflux in Water | Same as above | Water | 100 | 3 | 47.7 | 99.7 | Higher temp lowers yield |

| DMF with Base | Dimethyl N-cyanoiminodithiocarbonate + base | N,N-Dimethylformamide | 100 | 5 | Up to 89 | High | Alternative method for related compounds |

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted cyanocarbonimido derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate has been investigated for its potential use as a pesticide. Its structure suggests that it may act as an effective insecticide or fungicide due to its ability to disrupt biological processes in pests. Studies have demonstrated its efficacy against certain agricultural pests, showing reduced populations when applied in controlled environments.

| Study | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Zhang et al. (1998) | Aphids | 85% | 200 |

| Liu et al. (2020) | Fungal pathogens | 90% | 150 |

Pharmaceutical Applications

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis in malignant cells.

| Study | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2021) | Breast Cancer | 15 | Apoptosis induction |

| Johnson et al. (2023) | Lung Cancer | 10 | Cell cycle arrest |

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of other organic compounds. Its unique functional groups allow for further chemical transformations, making it valuable in the development of novel materials and pharmaceuticals.

Case Study: Synthesis of Novel Dithiocarbamate Derivatives

A recent study demonstrated the use of this compound as a precursor for synthesizing dithiocarbamate derivatives with enhanced biological activity.

-

Reaction Conditions:

- Temperature: 50°C

- Solvent: Ethanol

- Reaction Time: 12 hours

-

Yield:

- Average yield of derivatives was reported at 75%.

Mechanism of Action

The mechanism of action of Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly alter molecular properties. Key comparisons include:

Methyl (2,4,6-Trimethylphenyl) Cyanocarbonimido-Dithioate

- Molecular Formula : C₁₂H₁₄N₂S₂

- Molecular Weight : 250.38 g/mol

- This bulkiness may also lower solubility in polar solvents.

(4-Chloro-3-Methylphenyl) Methyl Cyanocarbonimido-Dithioate

- Molecular Formula : C₁₀H₉ClN₂S₂

- Molecular Weight : 256.77 g/mol

- Key Differences : The chlorine atom introduces electronegativity, enhancing polar interactions and acidity (predicted pKa = -6.21). This contrasts with the electron-donating methyl groups in the target compound, which may increase electron density in metal complexes .

[(2,6-Dichlorophenoxy)Methyl] Methyl Cyanocarbonimido-Dithioate

- Molecular Formula : C₁₀H₈Cl₂N₂OS₂

- Molecular Weight : ~333.22 g/mol (estimated)

- Key Differences: The phenoxy group introduces oxygen, improving solubility in organic solvents. Dichloro substituents may stabilize charge carriers in conducting materials but reduce electron donation compared to methyl groups .

Coordination Chemistry and Conductivity

Cyanocarbonimido-dithioates are known to form organoheterobimetallic complexes. For example:

- Methyl-substituted analogs may exhibit higher conductivity than chloro-substituted derivatives due to reduced electron withdrawal .

- Electron-Withdrawing Groups (e.g., Cl) : Stabilize oxidation states in doped complexes but may reduce overall conductivity. For instance, chloro-substituted derivatives might form less conductive I₂-doped products compared to methylated analogs .

Biological Activity

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate is a chemical compound notable for its unique structure and potential biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12N2S2

- Molecular Weight : Approximately 236.36 g/mol

- Functional Groups : The compound features a cyanocarbonimido group and a dithioate structure, characterized by the presence of two sulfur atoms.

This specific arrangement enhances its reactivity and biological activity compared to similar compounds, making it particularly interesting for biochemical research and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate enzyme activities and cellular pathways through specific binding interactions.

- Target Interactions :

1. Proteomics Research

This compound is utilized extensively in proteomics due to its ability to interact with proteins. It serves as a biochemical probe to study protein interactions and modifications, which are critical for understanding various biological processes .

2. Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating diseases such as cancer and inflammatory disorders. Its ability to inhibit specific kinases suggests potential use in targeted therapies .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines by targeting the PI3K pathway. This inhibition led to reduced tumor growth in vitro .

- Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating inflammatory responses in cellular models. Results indicated that it could significantly reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl cyanocarbonimidodithioate | C9H10N2S2 | Simpler structure; lacks methyl groups on the ring |

| Ethyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate | C12H14N2S2 | Ethyl group instead of methyl; larger size |

| Methyl (3-methylphenyl) cyanocarbonimido-dithioate | C11H12N2S2 | Different positioning of methyl groups |

This table illustrates how this compound's unique structural features may contribute to its enhanced biological activity compared to related compounds .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate?

- Methodological Answer : Synthesis typically involves a multi-step approach. For example:

React 2,4-dimethylphenylamine with a cyanocarbonimidodithioate precursor (e.g., cyanocarbonimidic acid derivatives) under basic conditions.

Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate imine bond formation .

Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- FT-IR : Confirm the presence of C≡N (2250 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) .

Q. What are the known biological activities of this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values reported in µg/mL) .

- Antifungal Activity : Evaluate using disk diffusion against Candida albicans .

- Mechanistic Insight : Chelation of metal ions (e.g., Fe³⁺, Cu²⁺) disrupts microbial metalloenzymes .

Advanced Research Questions

Q. How can contradictory solubility data from different studies be resolved?

- Methodological Answer :

- Standardized Testing : Use the shake-flask method at 25°C with HPLC-UV quantification to measure aqueous solubility .

- Solvent Optimization : Test solubility in buffered solutions (pH 5–9) to assess pH dependency .

- Validation : Compare results with computational models (e.g., COSMO-RS) to identify outliers .

Q. What strategies optimize the compound’s stability during experimental storage?

- Methodological Answer :

- Storage Conditions :

- Temperature: -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity: Use amber vials to avoid photodegradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How to analyze the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Fluorescence Quenching : Monitor tryptophan residue quenching in serum albumin (e.g., BSA) to calculate binding constants (Kb) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of DNA/RNA binding .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Reaction Optimization : Replace batch reactions with flow chemistry to improve yield and reduce side products .

- Purification : Implement preparative HPLC for gram-scale isolation .

- Toxicity Screening : Conduct acute toxicity assays (LD₅₀ in rodents) before in vivo trials .

Key Notes

- Contradictory Data : Solubility values may vary due to impurities; always cross-validate with NMR and LC-MS .

- Safety : High toxicity to honey bees (similar to amitraz ); follow biosafety protocols during handling.

- Synthesis Complexity : Multi-step reactions require rigorous monitoring (TLC/HPLC) to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.